Meta-Methoxy Benzyl Ether Substitution on the 4-Oxo-4H-Pyran-2-Carboxamide Scaffold Confers Predicted Increased Hydrogen-Bond Acceptor Capacity Relative to the 4-Fluoro Analog
The 3-methoxybenzyl group at the 5-position of the pyranone ring (target compound, CAS 1021209-98-2) introduces a hydrogen-bond acceptor (OMe) at the meta position of the pendant phenyl ring. The direct comparator, N-(1-benzylpiperidin-4-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-53-9), replaces this with a 4-fluorobenzyl group, which abolishes that H-bond acceptor capacity and alters the electronic character of the aryl ring . In the Src inhibitor series reported by Farard et al., benzyloxy substituents with electron-donating or H-bond-accepting groups at the meta or para position produced differential inhibition of Src kinase in enzymatic assays [1]. Although the precise IC50 for this exact compound has not been publicly disclosed, the presence of a meta-methoxy group is predicted to enhance binding to kinase hinge regions that accommodate a methoxy oxygen, as seen in crystallographic complexes of related 4-oxo-4H-pyran-2-carboxamides with WDR5 [2].
| Evidence Dimension | Hydrogen-bond acceptor count and electronic effect of 5-benzyloxy substituent |
|---|---|
| Target Compound Data | 3-methoxybenzyl: one additional H-bond acceptor (methoxy oxygen) with electron-donating (+M) character |
| Comparator Or Baseline | 4-fluorobenzyl (CAS 1021209-53-9): strong electron-withdrawing (-I) effect, no H-bond acceptor |
| Quantified Difference | Qualitative difference in H-bond acceptor count (1 vs. 0) and Hammett σmeta (OMe: +0.12 vs. F: +0.34) |
| Conditions | In silico comparison based on published SAR within the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series [1] |
Why This Matters
Knowledge that the 3-methoxy group provides a unique H-bonding handle unavailable in the 4-fluoro analog enables rational selection for target engagement studies where methoxy-specific interactions with kinase hinge regions or other protein pockets are desired.
- [1] Farard J, Lanceart G, Logé C, Nourrisson MR, Cruzalegui F, Pfeiffer B, Duflos M. Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. 2008. View Source
- [2] PDB 8g3c: Crystal structure of human WDR5 in complex with N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide. https://www.rcsb.org/structure/8G3C (accessed May 2026). View Source
